molecular formula C2H2BrClF2 B12698100 2-Bromo-1-chloro-1,1-difluoroethane CAS No. 421-01-2

2-Bromo-1-chloro-1,1-difluoroethane

Cat. No.: B12698100
CAS No.: 421-01-2
M. Wt: 179.39 g/mol
InChI Key: KORUNPLQGRLDSJ-UHFFFAOYSA-N
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Description

2-Bromo-1-chloro-1,1-difluoroethane is an organic compound with the molecular formula C₂H₂BrClF₂ It is a halogenated ethane derivative, characterized by the presence of bromine, chlorine, and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-chloro-1,1-difluoroethane typically involves halogenation reactions. One common method is the halogen exchange reaction, where a precursor compound such as 1,1-difluoroethane is treated with bromine and chlorine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at specific temperatures to ensure the selective substitution of hydrogen atoms with bromine and chlorine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production and minimizes by-products.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-chloro-1,1-difluoroethane undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the halogen atoms are replaced by other nucleophiles.

    Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes or alkynes.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.

    Catalysts: Catalysts such as palladium or platinum are often used to facilitate the reactions.

    Solvents: Reactions are typically carried out in polar solvents like water, methanol, or acetone.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted ethane derivatives, while elimination reactions can produce alkenes or alkynes.

Scientific Research Applications

2-Bromo-1-chloro-1,1-difluoroethane has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a diagnostic agent.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Bromo-1-chloro-1,1-difluoroethane involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of multiple halogen atoms allows the compound to form strong interactions with various biomolecules and catalysts, influencing their activity and function. The specific pathways involved depend on the context of its use, whether in chemical reactions or biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-2-chloro-1,1,1-trifluoroethane:

    1-Bromo-1-chloro-2,2-difluoroethylene: Another halogenated ethane derivative with different substitution patterns.

    1,2-Dibromo-1-chloro-1,2,2-trifluoroethane: Used in various industrial applications.

Uniqueness

2-Bromo-1-chloro-1,1-difluoroethane is unique due to its specific combination of halogen atoms, which imparts distinct chemical properties and reactivity

Properties

IUPAC Name

2-bromo-1-chloro-1,1-difluoroethane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2BrClF2/c3-1-2(4,5)6/h1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KORUNPLQGRLDSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2BrClF2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6074255
Record name 2-Bromo-1-chloro-1,1-difluoroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6074255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.39 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

421-01-2
Record name 2-Bromo-1-chloro-1,1-difluoroethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=421-01-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-chloro-1,1-difluoroethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000421012
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromo-1-chloro-1,1-difluoroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6074255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-BROMO-1-CHLORO-1,1-DIFLUOROETHANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SVE461UB6N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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